molecular formula C17H16N12O B033219 2-[2,4-Bis(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol CAS No. 871550-18-4

2-[2,4-Bis(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol

Cat. No.: B033219
CAS No.: 871550-18-4
M. Wt: 404.4 g/mol
InChI Key: OJVXFFNXVZXQII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2,4-Bis(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol is a complex organic compound characterized by the presence of multiple 1,2,4-triazole rings These triazole rings are known for their stability and versatility in various chemical reactions

Safety and Hazards

The safety of 1,2,4-triazole derivatives has been evaluated in several studies . Most of the synthesized compounds have shown proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The future directions for research on 1,2,4-triazole derivatives could involve further investigation of their potential as anticancer agents . Additionally, their use in the synthesis of coordination polymers and potential applications in electrochromic and optical devices could be explored .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2,4-Bis(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol typically involves the following steps:

    Formation of the Triazole Rings:

    Attachment to the Phenyl Ring: The triazole rings are then attached to a phenyl ring through nucleophilic substitution reactions.

    Formation of the Propanol Backbone: The final step involves the formation of the propanol backbone, which can be achieved through various organic synthesis techniques, including Grignard reactions and reduction processes.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale batch reactions, utilizing automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. Purification steps, including crystallization and chromatography, are essential to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the triazole rings into more saturated heterocycles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonates.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Saturated heterocycles.

    Substitution Products: Functionalized triazole derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

Medicine: The compound has shown promise in medicinal chemistry as a potential antifungal and anticancer agent. Its ability to inhibit specific enzymes makes it a candidate for drug development.

Industry: In the industrial sector, the compound is used in the development of new polymers and materials with enhanced stability and performance.

Comparison with Similar Compounds

    Fluconazole: Another triazole-based antifungal agent.

    Itraconazole: A triazole derivative used in the treatment of fungal infections.

    Voriconazole: A triazole antifungal medication.

Comparison: 2-[2,4-Bis(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol is unique due to its multiple triazole rings, which enhance its binding affinity and specificity for certain enzymes. This makes it potentially more effective in inhibiting enzyme activity compared to other triazole compounds. Additionally, its structural complexity allows for greater versatility in chemical modifications, enabling the development of a wide range of derivatives with tailored properties.

Properties

IUPAC Name

2-[2,4-bis(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N12O/c30-17(4-26-10-18-6-22-26,5-27-11-19-7-23-27)15-2-1-14(28-12-20-8-24-28)3-16(15)29-13-21-9-25-29/h1-3,6-13,30H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVXFFNXVZXQII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=NC=N2)N3C=NC=N3)C(CN4C=NC=N4)(CN5C=NC=N5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.